molecular formula C15H17BrN4O2S B14169821 Succinamide, N-(p-bromophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)- CAS No. 107811-40-5

Succinamide, N-(p-bromophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)-

Cat. No.: B14169821
CAS No.: 107811-40-5
M. Wt: 397.3 g/mol
InChI Key: KWBAMBDJCUUEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Coupling with p-Bromophenyl Group: The final step involves coupling the thiadiazole derivative with a p-bromophenylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Bromophenyl Derivatives: Compounds with a bromophenyl group but different heterocyclic rings.

Uniqueness

Succinamide, N-(p-bromophenyl)-N’-(5-isopropyl-1,3,4-thiadiazol-2-yl)- is unique due to the specific combination of the thiadiazole ring, isopropyl group, and bromophenyl group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

107811-40-5

Molecular Formula

C15H17BrN4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

N-(4-bromophenyl)-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide

InChI

InChI=1S/C15H17BrN4O2S/c1-9(2)14-19-20-15(23-14)18-13(22)8-7-12(21)17-11-5-3-10(16)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,17,21)(H,18,20,22)

InChI Key

KWBAMBDJCUUEHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.